(6-Chloropyridin-3-yl)-(2-methyl-5-phenylmorpholin-4-yl)methanone
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Overview
Description
(6-Chloropyridin-3-yl)-(2-methyl-5-phenylmorpholin-4-yl)methanone is a chemical compound with the molecular formula C17H17ClN2O2 and a molecular weight of 316.79 g/mol. This compound is characterized by the presence of a chloropyridine ring and a morpholine ring, making it a unique structure in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)-(2-methyl-5-phenylmorpholin-4-yl)methanone typically involves the following steps:
Formation of the Chloropyridine Intermediate: The chloropyridine ring is synthesized through a series of reactions starting from pyridine. Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Morpholine Intermediate: The morpholine ring is synthesized from diethylene glycol and ammonia, followed by alkylation with methyl and phenyl groups.
Coupling Reaction: The chloropyridine and morpholine intermediates are coupled using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(6-Chloropyridin-3-yl)-(2-methyl-5-phenylmorpholin-4-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)-(2-methyl-5-phenylmorpholin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(6-Chloropyridin-3-yl)-(2-methyl-5-phenylmorpholin-4-yl)methanol: Similar structure but with a hydroxyl group instead of a ketone.
(6-Chloropyridin-3-yl)-(2-methyl-5-phenylmorpholin-4-yl)amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
(6-Chloropyridin-3-yl)-(2-methyl-5-phenylmorpholin-4-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2-methyl-5-phenylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-10-20(17(21)14-7-8-16(18)19-9-14)15(11-22-12)13-5-3-2-4-6-13/h2-9,12,15H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANSTMYTUVWILP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C2=CC=CC=C2)C(=O)C3=CN=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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